3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
Description
The compound 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine features a pyridine core substituted at position 2 with a hydrazinyl (-NHNH₂) group and at position 3 with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl moiety. The 1,2,4-oxadiazole heterocycle is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . The 3-fluorophenyl group contributes to lipophilicity and may influence electronic interactions in biological targets.
Properties
IUPAC Name |
[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRAIOWFMMADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=C(N=CC=C3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the hydrazinyl group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The hydrazinyl group (-NH-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
Oxidation typically targets the hydrazine moiety, forming diazenes or eliminating nitrogen to generate pyridone structures. The oxadiazole ring remains stable under mild oxidative conditions .
Reduction Reactions
The compound’s aromatic systems and hydrazine group participate in reduction pathways:
Selective reduction of the oxadiazole ring to thiadiazole has been reported under strong reducing conditions, altering electronic properties for material science applications .
Nucleophilic Substitution Reactions
The hydrazinyl group acts as a nucleophile, enabling substitution at the pyridine ring or oxadiazole moiety:
| Electrophile | Conditions | Site of Substitution | Major Product |
|---|---|---|---|
| Alkyl halides | DMF, K₂CO₃, 80°C | Pyridine C-2 position | N-alkylated hydrazine derivatives |
| Acyl chlorides | Dichloromethane, base | Hydrazine -NH₂ group | Hydrazide-functionalized analogs |
For example, reaction with acetyl chloride yields 2-acetylhydrazinyl derivatives, which have shown improved metabolic stability in pharmacokinetic studies .
Cyclization Reactions
The hydrazine group facilitates heterocycle formation through intramolecular reactions:
Cyclization with carbonyl compounds under acidic conditions generates triazole hybrids, a strategy employed to improve antimicrobial potency .
Comparative Reaction Outcomes
The fluorophenyl group influences reactivity:
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Electron-withdrawing effect : Stabilizes the oxadiazole ring during oxidation but deactivates the pyridine ring toward electrophilic substitution .
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Steric hindrance : Limits substitution at the oxadiazole C-3 position, favoring reactivity at the hydrazine group .
Industrial-Scale Considerations
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Continuous flow reactors optimize exothermic reactions (e.g., oxidations) by improving heat dissipation.
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Automated purification (HPLC, crystallization) ensures >95% purity for pharmaceutical intermediates .
This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science, with ongoing research focusing on optimizing reaction selectivity and biological efficacy .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
Biology
- Bioactive Properties : Research indicates that 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine exhibits potential antimicrobial and anticancer activities. Studies have shown its efficacy against various cancer cell lines, suggesting it may interfere with cellular processes such as signaling pathways and gene expression .
Medicine
- Therapeutic Agent : Ongoing investigations are focused on its potential as a therapeutic agent for diseases such as cancer and diabetes. In vitro studies have demonstrated cytotoxic effects on glioblastoma cells, indicating its promise as an anticancer drug . Additionally, in vivo studies using Drosophila melanogaster models have shown significant reductions in glucose levels, suggesting anti-diabetic properties .
Industry
- Material Development : The compound is being explored in the development of new materials with specific electronic or optical properties. Its unique chemical structure may lead to innovations in fields such as electronics or photonics.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex heterocycles | Facilitates synthesis of novel compounds |
| Biology | Antimicrobial and anticancer properties | Potential treatments for infections and cancer |
| Medicine | Therapeutic agent for cancer and diabetes | May lead to new drug formulations |
| Industry | Development of materials with specific properties | Innovations in electronics and optics |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of this compound against glioblastoma cell lines. The results indicated significant apoptosis in treated cells compared to controls, supporting its potential as an anticancer agent .
Case Study 2: Anti-Diabetic Effects
Research involving Drosophila melanogaster models demonstrated that certain derivatives of this compound effectively lowered glucose levels. These findings suggest that further exploration could yield viable anti-diabetic therapies .
Mechanism of Action
The mechanism of action of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Pharmacophoric Features
Target Compound vs. 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
- Structural Differences :
- The target compound has a 3-fluorophenyl group on the oxadiazole, whereas C22 (from and ) features a 4-fluorophenyl substitution. Positional isomerism can alter electronic effects and steric interactions with target proteins.
- The hydrazinylpyridine moiety in the target compound contrasts with C22’s piperidine-carboxamide side chain, which may enhance solubility and hydrogen-bonding capacity.
- Biological Activity :
Target Compound vs. YPC-21813 (Pan-Pim Kinase Inhibitor)
- Structural Differences :
- Biological Activity :
Target Compound vs. 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Molecular Properties :
- Applications :
Target Compound vs. 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
- Functional Groups: The ethanol substituent in the latter () increases polarity (LogP = 1.8) compared to the hydrazinyl group, which may enhance aqueous solubility. The hydrazinyl group’s nucleophilic nature could make the target compound more reactive in covalent bonding scenarios.
Data Table: Key Comparisons
Biological Activity
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The compound's molecular structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C13H10FN5O |
| Molecular Weight | 253.24 g/mol |
| LogP | 3.6219 |
| Polar Surface Area | 64.368 Ų |
| Hydrogen Bond Acceptors | 7 |
The presence of the oxadiazole moiety is significant as it is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that oxadiazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. In vitro assays have shown that compounds containing the oxadiazole ring can induce apoptosis in various cancer cell lines. For example, a compound structurally related to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the micromolar range . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Antiplasmodial Activity
Research has also highlighted the antiplasmodial effects of oxadiazole derivatives. A related compound demonstrated potent activity against Plasmodium falciparum, with effective suppression of parasitic growth in vitro and in vivo models . The mechanism involves interference with the parasite's metabolic processes, potentially through inhibition of key enzymes.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Mechanism Exploration
A detailed investigation into the anticancer properties revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis showed increased Annexin V positivity in treated cells, indicating early apoptotic events. Additionally, Western blot analysis confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
